Cas no 1892869-26-9 (1-(4-bromophenyl)azetidin-3-amine)

1-(4-bromophenyl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinamine, 1-(4-bromophenyl)-
- 1-(4-Bromophenyl)-3-azetidinamine
- 1-(4-bromophenyl)azetidin-3-amine
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- MDL: MFCD32639732
- Inchi: 1S/C9H11BrN2/c10-7-1-3-9(4-2-7)12-5-8(11)6-12/h1-4,8H,5-6,11H2
- InChI Key: VIXLQWHMLAGMEZ-UHFFFAOYSA-N
- SMILES: C1(N)CN(C2=CC=C(C=C2)Br)C1
Experimental Properties
- Density: 1.514±0.06 g/cm3(Predicted)
- Boiling Point: 327.8±37.0 °C(Predicted)
- pka: 8.00±0.20(Predicted)
1-(4-bromophenyl)azetidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27148294-0.5g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 0.5g |
$739.0 | 2023-09-11 | ||
Enamine | EN300-27148294-0.25g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 0.25g |
$708.0 | 2023-09-11 | ||
Enamine | EN300-27148294-2.5g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 2.5g |
$1509.0 | 2023-09-11 | ||
Enamine | EN300-27148294-5.0g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-27148294-5g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 5g |
$2235.0 | 2023-09-11 | ||
Enamine | EN300-27148294-1.0g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-27148294-0.05g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 0.05g |
$647.0 | 2023-09-11 | ||
Enamine | EN300-27148294-0.1g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 0.1g |
$678.0 | 2023-09-11 | ||
Enamine | EN300-27148294-10g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 10g |
$3315.0 | 2023-09-11 | ||
Enamine | EN300-27148294-1g |
1-(4-bromophenyl)azetidin-3-amine |
1892869-26-9 | 1g |
$770.0 | 2023-09-11 |
1-(4-bromophenyl)azetidin-3-amine Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on 1-(4-bromophenyl)azetidin-3-amine
Comprehensive Overview of 1-(4-bromophenyl)azetidin-3-amine (CAS No. 1892869-26-9): Properties, Applications, and Industry Insights
The compound 1-(4-bromophenyl)azetidin-3-amine (CAS No. 1892869-26-9) is a specialized azetidine derivative with a 4-bromophenyl substituent, gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a three-membered nitrogen heterocycle, makes it a valuable intermediate for designing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and kinase inhibitors, aligning with the growing demand for precision medicine.
In recent years, the synthetic versatility of 1-(4-bromophenyl)azetidin-3-amine has been highlighted in peer-reviewed studies. Its bromine functional group allows for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are critical for constructing complex biaryl scaffolds. This adaptability addresses the pharmaceutical industry's need for highly functionalized building blocks, especially in developing next-generation therapeutics for oncology and CNS disorders—a trending topic in AI-driven drug development forums.
From an analytical chemistry perspective, CAS 1892869-26-9 exhibits distinct spectroscopic properties. Nuclear Magnetic Resonance (NMR) studies reveal characteristic shifts for the azetidine protons (δ 3.5–4.0 ppm) and the aromatic bromo-substituent (δ 7.2–7.6 ppm), which are frequently discussed in structure elucidation queries. Mass spectrometry data typically shows a molecular ion peak [M+H]+ at m/z 227/229 (1:1 isotopic pattern due to bromine), a key identifier for quality control laboratories.
The solubility profile of this compound—moderate in polar aprotic solvents like DMSO but limited in water—makes it suitable for high-throughput screening (HTS) applications. This aligns with current industry focus on fragment-based drug design, where small heterocyclic amines serve as critical fragments. Notably, its logP value (~2.1) suggests favorable membrane permeability, a hot topic in blood-brain barrier (BBB) penetration studies for neurodegenerative disease treatments.
Regulatory and safety assessments of 1-(4-bromophenyl)azetidin-3-amine indicate it requires standard handling procedures for laboratory chemicals. While not classified as hazardous under major chemical inventories, its amine functionality warrants pH-controlled storage—a frequently searched topic in chemical storage guidelines. The compound's stability under inert atmospheres (e.g., nitrogen) is often emphasized in patent literature, particularly for scale-up processes in contract manufacturing organizations (CMOs).
Emerging applications include its use in covalent inhibitor design, leveraging the azetidine ring strain for selective target engagement—a technique gaining traction in PROTAC (proteolysis-targeting chimera) development. This connects to trending searches about targeted protein degradation strategies. Additionally, its metal-organic framework (MOF) functionalization potential is being explored for catalysis applications, reflecting the green chemistry movement's priorities.
For researchers sourcing CAS 1892869-26-9, technical FAQs often focus on purity specifications (typically ≥95% by HPLC) and supply chain transparency—critical for reproducible research. The compound's custom synthesis options are also widely discussed, especially for isotope-labeled versions (13C/15N) used in mechanistic studies and metabolic tracing experiments.
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